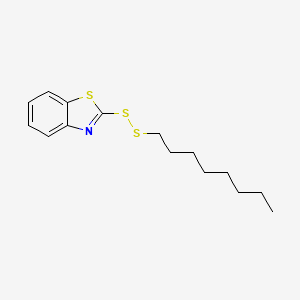

2-(Octyldisulfanyl)-1,3-benzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The history of benzothiazole chemistry began with its discovery in the late 19th century. The parent compound, 1,3-benzothiazole, is a bicyclic molecule comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comwikipedia.org The initial synthesis was reported by A. W. Hoffmann, who developed several methods for its creation, including the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.org The early 20th century saw significant advancements, particularly with the discovery of 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide derivative, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), in the 1920s. researchgate.net These compounds were found to be highly effective as accelerators in the sulfur vulcanization of rubber, a discovery that revolutionized the tire and rubber industry by enabling faster curing times and producing more durable materials. wikipedia.orgresearchgate.net This application marked the first major industrial use of benzothiazole derivatives and spurred further research into this class of compounds. Over the decades, the field has expanded beyond industrial applications into medicinal chemistry, with many benzothiazole derivatives now recognized for their diverse biological activities. nih.govnih.gov

Structural Features and Chemical Significance of the 1,3-Benzothiazole Core

The 1,3-benzothiazole scaffold is an aromatic heterocyclic system with a planar structure. tandfonline.com This core consists of a five-membered 1,3-thiazole ring fused to a benzene ring. tandfonline.com The fusion of these two rings creates a unique electronic structure that is responsible for its chemical properties and broad range of applications. The thiazole ring contains both a nitrogen and a sulfur atom, which are key to its reactivity and ability to coordinate with metals. nih.gov The presence of the electron-withdrawing thiazole ring influences the aromaticity and reactivity of the entire molecule. tandfonline.com

The chemical significance of the 1,3-benzothiazole core lies in its versatility. The C-2 position of the benzothiazole ring is particularly reactive and susceptible to substitution, allowing for the introduction of various functional groups. nih.gov This has enabled the synthesis of a vast library of derivatives with tailored properties. nih.gov The ability of the nitrogen and sulfur atoms to act as ligands for metal ions has led to their use in the development of corrosion inhibitors and other materials. chesci.com Furthermore, the rigid, planar structure of the benzothiazole core allows it to intercalate with biological macromolecules, which is a key feature for many of its medicinal applications. researchgate.net

Overview of Advanced Research Areas Pertaining to Organosulfur Benzothiazole Derivatives

Organosulfur derivatives of benzothiazole, particularly those with sulfur-containing substituents at the 2-position, are a major focus of modern research. These compounds have found applications in a wide array of fields, from materials science to pharmacology.

In materials science , these derivatives are extensively used as vulcanization accelerators in the rubber industry. researchgate.netgoogle.com The disulfide bond in compounds like 2,2'-dithiobis(benzothiazole) (MBTS) is crucial for the vulcanization process, where it participates in the formation of sulfur cross-links between polymer chains. cmu.edu Research in this area focuses on developing new accelerators that are more efficient and produce fewer harmful byproducts. researchgate.net Another significant application is in the prevention of metal corrosion. chesci.comresearchgate.net Benzothiazole derivatives containing sulfur atoms can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. chesci.com

In medicinal chemistry , organosulfur benzothiazoles have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.gov The benzothiazole nucleus is considered a "privileged scaffold" because it is a common structural motif in many biologically active compounds. researchgate.net The sulfur-containing functional groups can enhance the biological activity of these molecules. For instance, some derivatives have shown promise as enzyme inhibitors, targeting key proteins involved in disease pathways. organic-chemistry.org

Rationale for Focused Investigation of 2-(Octyldisulfanyl)-1,3-benzothiazole

While specific research on this compound is not extensively documented in publicly available literature, a focused investigation into this compound can be rationalized based on the known properties of its constituent parts: the benzothiazole core and the octyldisulfanyl group.

The rationale for studying this specific molecule is likely driven by its potential applications as an advanced vulcanization accelerator or a corrosion inhibitor .

As a Vulcanization Accelerator: The 2-disulfanyl-1,3-benzothiazole structure is a known feature of vulcanization accelerators. cmu.edu The disulfide bond can readily cleave to form reactive species that participate in the sulfur cross-linking of rubber. The presence of the long, eight-carbon octyl chain would significantly increase the lipophilicity of the molecule compared to smaller alkyl derivatives. This could enhance its solubility and dispersion in the nonpolar rubber matrix, potentially leading to more uniform and efficient vulcanization.

As a Corrosion Inhibitor: Benzothiazole derivatives are effective corrosion inhibitors due to the ability of the heteroatoms (nitrogen and sulfur) to adsorb onto metal surfaces. chesci.com The octyl chain would again play a crucial role by providing a bulky, hydrophobic group. Once the benzothiazole head group adsorbs to the metal, the long alkyl tail could form a dense, nonpolar film, creating a barrier that repels water and corrosive agents from the metal surface. This enhanced hydrophobicity could lead to superior corrosion protection, particularly in aqueous or humid environments.

Therefore, a focused investigation of this compound is a logical step in the design of new, high-performance additives for industrial applications. The synthesis and characterization of this molecule would allow for the systematic study of how the interplay between the benzothiazole core and a long-chain alkyldisulfanyl substituent affects its properties and performance in these key areas.

Data Tables

Physicochemical Properties of the 1,3-Benzothiazole Core

| Property | Value | Reference |

| Chemical Formula | C₇H₅NS | tandfonline.com |

| Molar Mass | 135.19 g/mol | tandfonline.com |

| Appearance | Colorless, slightly viscous liquid | tandfonline.com |

| Melting Point | 2 °C | tandfonline.com |

| Boiling Point | 227-228 °C | tandfonline.com |

| Structure | Aromatic bicyclic compound | tandfonline.com |

Comparative Data of Related 2-Substituted Benzothiazole Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Application Area |

| 2-Mercaptobenzothiazole (MBT) | C₇H₅NS₂ | 167.24 | Rubber vulcanization accelerator, precursor for other derivatives. wikipedia.orgnih.gov |

| 2,2'-Dithiobis(benzothiazole) (MBTS) | C₁₄H₈N₂S₄ | 332.50 | Rubber vulcanization accelerator. nih.gov |

| 2-Benzyl-1,3-benzothiazole | C₁₄H₁₁NS | 225.31 | Intermediate in organic synthesis. nih.gov |

| 2-Octyl-1,3-benzothiazole | C₁₅H₂₁NS | 247.40 | Not widely documented, likely a research chemical. nih.gov |

Structure

3D Structure

Properties

CAS No. |

192704-35-1 |

|---|---|

Molecular Formula |

C15H21NS3 |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

2-(octyldisulfanyl)-1,3-benzothiazole |

InChI |

InChI=1S/C15H21NS3/c1-2-3-4-5-6-9-12-17-19-15-16-13-10-7-8-11-14(13)18-15/h7-8,10-11H,2-6,9,12H2,1H3 |

InChI Key |

CYXWNSBYVBWROX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSSC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-(Octyldisulfanyl)-1,3-benzothiazole is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the octyl chain.

Benzothiazole Ring Protons: The four protons on the benzene (B151609) ring portion of the benzothiazole moiety would typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. nih.govrsc.orgchemicalbook.com The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their positions and interactions with each other. rsc.org

Octyl Chain Protons: The octyl group would produce a series of signals in the upfield region of the spectrum (typically δ 0.8-3.0 ppm). The terminal methyl (CH₃) group would likely appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the disulfide bond and those along the chain would have characteristic chemical shifts and multiplicities based on their proximity to the electron-withdrawing disulfide and benzothiazole moieties.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Benzothiazole Aromatic Protons | 7.0 - 8.5 | Multiplets/Doublets |

| Methylene (α to S-S) | 2.8 - 3.2 | Triplet |

| Methylene (β to S-S) | 1.6 - 1.9 | Multiplet |

| Methylene Chain (CH₂)n | 1.2 - 1.5 | Multiplets |

| Terminal Methyl (CH₃) | 0.8 - 0.9 | Triplet |

Note: These are predicted values and actual experimental data may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Benzothiazole Ring Carbons: The carbon atoms of the benzothiazole ring are expected to resonate in the downfield region of the spectrum (δ 110-170 ppm). mdpi.comoregonstate.edu The carbon atom at the 2-position (C2), directly attached to the disulfide group, would likely be found at the lower end of this range, around 160-170 ppm. mdpi.com The other aromatic carbons would appear at distinct chemical shifts based on their electronic environment. mdpi.com

Octyl Chain Carbons: The eight carbon atoms of the octyl chain would appear in the upfield, aliphatic region of the spectrum (δ 14-40 ppm). oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzothiazole C2 | 160 - 170 |

| Benzothiazole Aromatic Carbons | 110 - 155 |

| Methylene (α to S-S) | 35 - 45 |

| Methylene Chain (CH₂)n | 22 - 32 |

| Terminal Methyl (CH₃) | ~14 |

Note: These are predicted values and actual experimental data may vary.

While no 2D NMR data is available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the definitive assignment of the ¹H and ¹³C signals. COSY experiments would reveal the coupling relationships between adjacent protons within the octyl chain and the benzothiazole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS would be critical for determining the precise molecular formula of this compound, which is C₁₅H₂₁NS₃. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition from the exact mass. While HRMS data for the target compound is not available, it is a standard characterization method for newly synthesized compounds. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides valuable information about the molecule's structure. For this compound, the fragmentation would likely involve cleavage of the disulfide bond and fragmentation of the octyl chain.

Expected fragmentation pathways would include:

Cleavage of the S-S bond: This would be a primary fragmentation pathway, leading to the formation of a benzothiazole-2-thiolate radical cation and an octylthio radical.

Cleavage of the C-S bond: Fragmentation could also occur at the C-S bonds, leading to the loss of the octyl group or the entire octyldisulfanyl chain.

Fragmentation of the octyl chain: The aliphatic chain could undergo fragmentation, leading to a series of losses of CnH2n+1 fragments.

Fragmentation of the benzothiazole ring: The stable benzothiazole ring could also fragment under high-energy conditions, although this would be less common than the cleavage of the weaker disulfide and C-S bonds.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the octyldisulfanyl group to the benzothiazole core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing the discrete vibrational energy levels. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint based on how the molecule's bonds stretch, bend, and vibrate in response to electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For the benzothiazole-disulfanyl structure, key vibrations include those of the aromatic ring, the thiazole (B1198619) C=N and C-S bonds, and the disulfide S-S linkage.

The FTIR spectrum of the model compound, 2,2'-Dithiobis(benzothiazole) (B116540), displays several key absorption bands that confirm its structure. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system. The C-S bond within the thiazole ring and the S-S disulfide bond also produce signals, though the S-S stretch is often weak in infrared spectra. nih.gov

For the target molecule, this compound, the spectrum would be dominated by these benzothiazole signals, with the addition of strong bands from the octyl group. Specifically, prominent C-H symmetric and asymmetric stretching vibrations would be expected in the 2850-2960 cm⁻¹ region, along with C-H bending (scissoring) vibrations near 1467 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for the Benzothiazole-Disulfanyl Moiety (based on MBTS data)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1458 | C=C Stretch | Aromatic Ring |

| ~1425 | C=N Stretch | Thiazole Ring |

| ~1315 | Aromatic skeletal vibration | Benzothiazole |

| ~995 | Aromatic skeletal vibration | Benzothiazole |

| ~745 | C-H Out-of-plane Bend | Aromatic Ring |

| ~720 | C-S Stretch | Thiazole Ring |

Data derived from the NIST Chemistry WebBook for 2,2'-Dithiobis(benzothiazole). nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound was found, the expected spectrum can be inferred. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the disulfide S-S stretching vibration, which is often weak and difficult to identify in FTIR spectra, is expected to produce a distinct and readily identifiable signal in the Raman spectrum, typically in the 400-500 cm⁻¹ range. Furthermore, the aromatic ring's "breathing" modes and other skeletal vibrations of the benzothiazole system would also be prominent. cam.ac.uk Many of the vibrational modes observed in FTIR, such as C=C and C=N stretching, would also be Raman active. cam.ac.uk

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels, primarily using ultraviolet (UV) and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from lower-energy molecular orbitals (like π or n orbitals) to higher-energy anti-bonding orbitals (π*). The UV-Vis spectrum of 2,2'-Dithiobis(benzothiazole) (MBTS) in solution shows distinct absorption bands characteristic of the benzothiazole chromophore. Current time information in Kansas City, MO, US.

The spectrum is typically characterized by strong absorptions in the UV region corresponding to π → π* transitions within the conjugated benzothiazole ring system. Studies on MBTS photolysis report excitation wavelengths around 300 nm and 330 nm. Current time information in Kansas City, MO, US.nist.gov The absorption at approximately 330 nm is attributed to excitation from the ground state (S₀) to the first excited singlet state (S₁), which is dissociative, or to the second excited state (S₂) followed by internal conversion to S₁. Current time information in Kansas City, MO, US. The octyl group in this compound is a saturated alkyl chain and acts as a non-chromophoric auxochrome, meaning it is not expected to significantly alter the position of these primary absorption bands.

Table 2: Electronic Absorption Data for the Benzothiazole-Disulfanyl Moiety (based on MBTS data)

| Wavelength (λmax) | Solvent | Transition Type (Probable) |

|---|---|---|

| ~330 nm | Methanol, Toluene, Styrene | π → π* |

| ~300 nm | Methanol, Toluene, Styrene | π → π* |

Data sourced from photochemical studies of 2,2'-Dithiobis(benzothiazole). Current time information in Kansas City, MO, US.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. However, compounds containing a disulfide (S-S) bond, such as this compound, are generally not fluorescent.

The energy absorbed from UV photons is typically dissipated through highly efficient non-radiative pathways. In the case of disulfide-containing molecules, a primary de-excitation pathway is the rapid cleavage (photodissociation) of the relatively weak S-S bond. Current time information in Kansas City, MO, US.nist.gov This process occurs on an ultrafast timescale (femtoseconds to picoseconds) and effectively quenches any potential fluorescence emission. nist.govncats.io Consequently, no fluorescence data for this class of compounds is reported in the literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, the structure of the model compound, 2,2'-Dithiobis(benzothiazole) (MBTS), has been determined. Analysis of crystallographic data reveals the spatial arrangement of the two benzothiazole rings connected by the disulfide bridge. This information is crucial for understanding packing forces and potential intermolecular interactions, such as π-π stacking between the aromatic rings, which govern the material's solid-state properties.

Table 3: Crystallographic Information for the Model Compound 2,2'-Dithiobis(benzothiazole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈N₂S₄ |

| Crystal System | Monoclinic |

| Space Group | Data not available in sources |

| Unit Cell Dimensions | Data not available in sources |

Information based on the existence of entries in the Cambridge Crystallographic Data Centre (CCDC) and related literature.

Specialized Spectroscopic Techniques for Detailed Electronic and Geometric Insights

Advanced spectroscopic methods are indispensable for elucidating the nuanced electronic and geometric properties of complex molecules. For a compound such as this compound, techniques that go beyond routine characterization are required to probe specific atomic environments and detect transient species. X-ray Absorption Near-Edge Structure (XANES) and Electron Paramagnetic Resonance (EPR) spectroscopy are two such powerful techniques, offering profound insights into the sulfur oxidation states and the potential formation of radical intermediates, respectively.

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique used to determine the local geometric and electronic structure of an absorbing atom. By tuning synchrotron radiation to the absorption edge of a specific element, XANES provides detailed information on its oxidation state, coordination chemistry, and the nature of its bonded neighbors.

For this compound, the sulfur atoms are of particular interest. The molecule contains two distinct sulfur environments: the endocyclic sulfur atom within the benzothiazole ring and the two sulfur atoms of the exocyclic octyldisulfanyl chain. Sulfur K-edge XANES can differentiate between these environments. The precise energy and shape of the absorption edge are influenced by the effective nuclear charge and the symmetry of the atom's local environment.

The sulfur atom in the benzothiazole ring is part of a conjugated heterocyclic system, influencing its electronic properties differently than the disulfide sulfur atoms, which are in a -S-S- linkage. Studies on related organosulfur compounds show that the S K-edge energy shifts to higher values as the sulfur oxidation state increases or as it bonds to more electronegative atoms. acs.org Therefore, the XANES spectrum of this compound would be expected to show distinct features corresponding to the thiazole sulfur and the disulfide sulfurs. Analysis of the pre-edge and main-edge regions of the spectrum can reveal subtle differences in the S 3p orbital hybridization and the nature of the covalent bonds.

| Sulfur Atom Environment | Expected S K-edge Energy (eV) | Interpretation of Spectral Features |

|---|---|---|

| Thiazole Ring Sulfur (C-S-N) | ~2471 - 2473 | The edge position reflects the covalent environment within the aromatic heterocycle. The presence of a shoulder or pre-edge peak would indicate S 1s → π* transitions, providing insight into the electronic structure of the thiazole ring. |

| Disulfide Bridge Sulfur (-S-S-) | ~2470 - 2472 | This edge energy is characteristic of sulfur in a disulfide bond. The features would be sensitive to the S-S bond length and the dihedral angle of the C-S-S-C group, which influences the overlap of sulfur p-orbitals. |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons. Such species, known as paramagnetic species or free radicals, are silent in NMR spectroscopy but produce a characteristic spectrum in an EPR experiment.

In its stable ground state, this compound is a diamagnetic molecule with all electrons paired. Consequently, the pure, unreacted compound is "EPR-silent" and does not produce a signal. However, EPR spectroscopy becomes an invaluable tool for studying the reactivity of this compound, particularly reactions involving the formation of radical intermediates.

The disulfide bond is known to be susceptible to homolytic cleavage under certain conditions, such as exposure to ultraviolet (UV) light, high temperatures, or reaction with initiating radicals. This cleavage would generate sulfur-centered thiyl radicals, which are highly reactive and paramagnetic.

R-S-S-R' → R-S• + •S-R'

In the case of this compound, this would result in an octylthiyl radical and a benzothiazole-2-thiyl radical. These species could be detected and characterized by EPR spectroscopy. Furthermore, research on other disulfide-containing benzothiazoles has shown they can act as photosensitizers, promoting the formation of reactive oxygen species (ROS) such as the superoxide (B77818) anion radical (O₂⁻•) when exposed to visible light and oxygen. organic-chemistry.org The detection and identification of these short-lived radicals, often aided by spin-trapping techniques, can be accomplished using EPR. The g-factor and hyperfine coupling constants extracted from the EPR spectrum provide a fingerprint for identifying the specific radical species present.

| Potential Radical Species | Origin | Typical g-value | EPR Detectability |

|---|---|---|---|

| Octylthiyl Radical (C₈H₁₇S•) | Homolytic cleavage of the S-S bond | ~2.025 | Directly detectable, though may be short-lived. Characterized by a broad signal typical of thiyl radicals. |

| Benzothiazole-2-thiyl Radical | Homolytic cleavage of the S-S bond | ~2.006 | Directly detectable. The g-value and hyperfine structure would be influenced by the aromatic ring. |

| Superoxide Anion Radical (O₂⁻•) | Photosensitization or other redox reactions | ~2.008 (in frozen solution) | Highly reactive and short-lived. Typically requires spin-trapping agents for detection in solution at room temperature. |

| Hydroxyl Radical (•OH) | Secondary reactions involving ROS | ~2.0023 | Extremely reactive and short-lived. Detection almost always requires the use of a spin-trapping agent to form a more stable radical adduct. |

Computational Chemistry and Theoretical Investigations of the Chemical Compound S Properties and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying molecules of this size. scirp.orgnih.gov Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-31+G(d,p), which has been shown to provide reliable results for related benzothiazole (B30560) systems. scirp.orgscirp.org

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-(octyldisulfanyl)-1,3-benzothiazole, this process would involve minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The benzothiazole core is a planar and rigid structure. The conformational flexibility of the molecule is primarily dictated by the octyldisulfanyl chain.

Table 1: Predicted Key Geometrical Parameters for the Benzothiazole Core of this compound (Based on data for related compounds)

| Parameter | Predicted Value |

|---|---|

| C-S (in ring) | ~1.75 Å |

| C=N | ~1.30 Å |

| S-C (exocyclic) | ~1.80 Å |

| S-S | ~2.05 Å |

| C-N-C angle | ~110° |

| C-S-C angle (in ring) | ~90° |

Note: These values are estimations based on typical bond lengths and angles in related benzothiazole structures and disulfide-containing compounds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzothiazole ring system and the sulfur atoms of the disulfide bridge, which are rich in electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic and thiazole (B1198619) rings. The octyl chain, being a saturated alkyl group, is expected to have a minimal contribution to the frontier orbitals.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In a comparative study of benzothiazole derivatives, 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH) was found to be the most reactive among the studied compounds, exhibiting the lowest energy gap. scirp.orgscirp.org This suggests that the presence of a sulfur-containing substituent at the 2-position enhances the reactivity of the benzothiazole core. It is reasonable to infer that this compound would also be a relatively reactive species.

Table 2: Conceptual DFT Reactivity Descriptors (Based on data for 2-SCH3_BTH)

| Parameter | Definition | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy (E_HOMO) | Electron-donating ability | Relatively high (less negative) |

| LUMO Energy (E_LUMO) | Electron-accepting ability | Relatively low (more negative) |

| Energy Gap (ΔE) | Chemical reactivity | Relatively small |

| Electronegativity (χ) | Tendency to attract electrons | Moderate to high |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relatively low |

| Chemical Softness (S) | Reciprocal of hardness | Relatively high |

| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate to high |

Note: These trends are inferred from the behavior of 2-SCH3_BTH and general principles of substituent effects.

DFT calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the characterization of a compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the benzothiazole ring protons and carbons in this compound would be expected to be similar to those of other 2-substituted benzothiazoles. The chemical shifts of the protons and carbons in the octyl chain would fall in the typical aliphatic regions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scirp.org The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*). For benzothiazole derivatives, the main absorption bands are typically in the UV region and correspond to transitions within the aromatic system. The octyldisulfanyl group may cause a slight shift in the absorption bands compared to simpler analogues.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of the observed experimental bands to specific vibrational modes, such as C-H stretching, C=N stretching, and the characteristic vibrations of the benzothiazole ring and the S-S bond.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. scirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the strength of these interactions quantified by the second-order perturbation energy (E(2)).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. scirp.orgscirp.org It is an invaluable tool for identifying the regions that are prone to electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative regions, indicating electron-rich areas, are expected to be located around the nitrogen atom of the thiazole ring and the sulfur atoms of the disulfide bridge. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzothiazole ring and potentially the carbon atom attached to the sulfur atoms would exhibit positive potential, making them likely sites for nucleophilic attack. scirp.org

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry, particularly through the application of Transition State Theory, can be used to explore the mechanisms of chemical reactions. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted.

For this compound, this approach could be used to study various reactions, such as its role in vulcanization processes. For example, the cleavage of the S-S bond is often a key step in the mechanism of action for disulfide-containing accelerators. DFT calculations could model this bond-breaking process, identify the transition state, and determine the energy barrier associated with it. This information would be crucial for understanding its efficacy as a vulcanization agent.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. MD simulations of related benzothiazole derivatives have been conducted to understand their interactions with biological targets and their conformational flexibility, providing a framework for how such studies could be approached for the target compound. acs.orgnih.govbiointerfaceresearch.comnih.gov

In a typical MD simulation of a benzothiazole derivative, the process would involve several key steps. Initially, a three-dimensional structure of the molecule is generated and placed in a simulation box, often solvated with water molecules to mimic physiological conditions. A force field, which is a set of parameters that defines the potential energy of the system, is then applied. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. The production phase of the MD simulation then begins, where the trajectories of all atoms are calculated by integrating Newton's laws of motion over a specific period, typically nanoseconds to microseconds.

Analysis of the resulting trajectories can provide a wealth of information about the dynamic properties of this compound. For instance, root-mean-square deviation (RMSD) can be calculated to assess the structural stability of the molecule over time. nih.gov Root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the molecule, such as the octyldisulfanyl chain versus the more rigid benzothiazole core.

Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as proteins or lipid membranes. By simulating the compound in complex with a biological target, researchers can analyze the stability of the complex, identify key interacting residues, and calculate binding free energies. biointerfaceresearch.comnih.gov This information is invaluable for understanding its mechanism of action and for the rational design of new derivatives with improved properties. For example, studies on other benzothiazole derivatives have used MD simulations to investigate their binding stability with enzymes like acetylcholinesterase and protein kinases. acs.orgbiointerfaceresearch.com

A hypothetical MD simulation setup for this compound is presented in the table below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvation | Explicit water model (e.g., TIP3P) |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

The development of a QSPR model involves several steps. First, a dataset of molecules with known property values is collected. For this compound and its analogs, this could include properties such as solubility, lipophilicity (logP), or a specific biological activity.

Next, molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical representations of the molecule's structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular surface area, volume).

A statistical method is then used to build a mathematical model that correlates the molecular descriptors with the property of interest. Common methods include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and artificial neural networks (ANN).

The predictive power of the resulting QSPR model is then rigorously validated using both internal and external validation techniques. A robust and predictive QSPR model can then be used to estimate the properties of new or untested compounds, such as this compound, based solely on their chemical structure.

For instance, QSPR studies on other benzothiazoles have been used to predict their antiproliferative activity. nih.govnih.gov In such studies, descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were found to be important. nih.govnih.gov Another study focused on predicting the electrochemical half-wave potentials of benzoxazine (B1645224) derivatives, a related class of heterocyclic compounds, using descriptors derived from the SMILES notation of the molecules. doi.org

A hypothetical QSPR study for predicting a property of this compound might involve the descriptors and models listed in the table below.

Table 2: Hypothetical QSPR Study Components for this compound

| Component | Description |

| Property to be Predicted | Solubility, Lipophilicity (logP), Biological Activity |

| Molecular Descriptors | Topological indices, Constitutional descriptors, Quantum-chemical descriptors |

| Statistical Model | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM) |

| Validation Methods | Cross-validation, External test set validation |

Chemical Reactivity and Environmental Transformation Mechanisms of the Chemical Compound

Oxidative Degradation Pathways (e.g., Hydroxyl Radical Reactions)

The oxidative degradation of benzothiazoles, a class of compounds to which 2-(octyldisulfanyl)-1,3-benzothiazole belongs, is a significant pathway for their transformation in the environment. While specific studies on this compound are limited, research on related benzothiazole (B30560) compounds provides insight into the likely oxidative processes.

One of the primary mechanisms of oxidative degradation in the atmosphere and in aquatic environments is through reactions with hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of the benzothiazole structure. For instance, the degradation of benzothiazole in aqueous solution has been demonstrated using a photo-assisted Fenton reaction, a process that generates hydroxyl radicals. nih.gov This suggests that this compound would also be susceptible to attack by hydroxyl radicals, likely leading to the hydroxylation of the benzene (B151609) ring. nih.gov

Furthermore, oxidation can occur at the sulfur atoms in the disulfide bridge of this compound. Studies on similar compounds, such as 2-methylthio-1,3-benzothiazole, have shown that the thioether group is oxidized to the corresponding methylsulphoxide and methylsulphone. ebi.ac.uk It is therefore plausible that the disulfide bond in this compound could undergo similar oxidative transformations.

Photodegradation Mechanisms and Environmental Fate under Light Exposure

Exposure to sunlight can induce the photodegradation of benzothiazole compounds, contributing to their transformation in the environment. nih.gov The specific mechanisms and resulting products can vary depending on the chemical structure and the environmental conditions.

Studies on the photodegradation of 2-mercaptobenzothiazole (B37678) (MBT), a related compound, have shown that UV irradiation leads to the formation of dimeric compounds. rsc.org Another study on 2-(thiocyanomethylthio) benzothiazole (TCMTB) demonstrated its rapid degradation under direct photolysis. researchgate.net For this compound, the disulfide bond is a potential site for photolytic cleavage, which could lead to the formation of 2-mercaptobenzothiazole and an octylthiol radical.

The photolysis of a quinol derivative of benzothiazole in aqueous solution was found to generate a quinol as one of several products. nih.gov This indicates that photolytic reactions can lead to various transformation products depending on the substituents on the benzothiazole core. In the case of this compound, the presence of the octyl disulfide group will influence the specific photodegradation pathway.

Hydrolytic and Solvolytic Reactivity

The hydrolytic stability of benzothiazoles can vary significantly based on their substituents. For some derivatives, hydrolysis can be a relevant degradation pathway. For example, the fungicide 2-thiocyanomethylthiobenzothiazole is known to be hydrolyzed to 2-mercaptobenzothiazole (MBT). ebi.ac.uk

Biotransformation Pathways (Focused on Molecular Mechanisms in Model Systems)

Biotransformation by microorganisms is a crucial process in the environmental degradation of benzothiazoles. nih.gov Studies using model organisms have begun to elucidate the molecular mechanisms involved.

A strain of Pseudomonas putida has been shown to transform benzothiazole and 2-mercaptobenzothiazole into 2-(3H)-benzothiazolone and its tautomer, 2-hydroxybenzothiazole. nih.govresearchgate.net This transformation is initiated by a naphthalene (B1677914) dioxygenase, indicating an oxidative attack on the benzothiazole ring. nih.gov It is likely that this compound could undergo a similar initial biotransformation, leading to cleavage of the disulfide bond and subsequent oxidation of the resulting 2-mercaptobenzothiazole.

In another study, the metabolism of 2-methylthio-1,3-benzothiazole was found to proceed through oxidation of the methylthio group to a methylsulphoxide and methylsulphone, which then becomes a substrate for glutathione (B108866) conjugation. ebi.ac.uk This pathway suggests that the sulfur-containing side chain of this compound is a likely target for enzymatic attack.

Research on the metabolism of benzothiazole in guinea pigs identified several ring-cleavage products, including 2-methylmercaptoaniline and its oxidized forms, 2-methylsulphinylaniline and 2-methylsulphonylaniline. nih.gov This indicates that, in addition to transformations of the side chain, the benzothiazole ring itself can be opened and further metabolized.

Identification and Characterization of Transformation Products

Based on the degradation pathways discussed, several potential transformation products of this compound can be predicted.

| Degradation Pathway | Potential Transformation Products of this compound | Reference |

| Oxidative Degradation | Hydroxylated derivatives of this compound, 2-Mercaptobenzothiazole, Octylsulfenic acid | nih.govnih.gov |

| Photodegradation | 2-Mercaptobenzothiazole, Octylthiol, Dimeric benzothiazole compounds | rsc.orgresearchgate.net |

| Biotransformation | 2-Mercaptobenzothiazole, 2-Hydroxybenzothiazole, 2-(3H)-Benzothiazolone, Ring-cleavage products (e.g., anilines) | nih.govresearchgate.netnih.gov |

Studies on the degradation of benzothiazole in various environmental settings have identified several key transformation products. In treatment wetlands, hydroxylated derivatives of benzothiazole were found to be major products. nih.gov The biotransformation of benzothiazole derivatives by Pseudomonas putida yielded 2-(3H)-benzothiazolone/2-hydroxybenzothiazole. nih.gov The metabolism of benzothiazole in mammals has been shown to produce ring-cleavage products such as 2-methylmercaptoaniline and its oxidized forms. nih.gov

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, other than photodegradation, can also contribute to the transformation of benzothiazoles in the environment. These processes are highly dependent on the specific environmental matrix, such as soil or sediment.

In estuarine sediments, the transformation of benzothiazole was found to be influenced by redox conditions and the degree of mixing. nih.gov Oxidized conditions generally favored faster transformation compared to reduced conditions. nih.gov The study also highlighted that benzothiazole was transformed into complex product mixtures. nih.gov This suggests that the abiotic degradation of this compound in soil and sediment will be a complex process, likely involving a combination of oxidative and potentially reductive pathways, leading to a variety of transformation products. The high surface area of fine-grained sediments under oxidized conditions was found to promote the transformation of benzothiazole. nih.gov

Applications in Advanced Materials Science and Chemical Sensing Technologies

Functional Materials Development and Optoelectronic Properties

The benzothiazole (B30560) moiety is a fundamental building block in the design of functional organic materials due to its distinct electronic characteristics and photostability. mdpi.com Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a closely related structure, are recognized as important acceptor units in photoluminescent compounds. researchgate.netresearchgate.net Their strong electron-withdrawing ability is often harnessed to tune the electronic properties of organic materials for various applications. researchgate.netpolyu.edu.hk

The benzothiazole core is a critical component in the molecular engineering of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.gov The electron-deficient nature of the benzothiazole unit makes it an excellent building block for creating donor-acceptor (D-A) type molecules that are central to the function of these devices. nih.gov By incorporating this unit, it is possible to improve the electronic properties and performance of the resulting materials. researchgate.netpolyu.edu.hk

In the context of OLEDs, benzothiazole derivatives are studied for their potential as highly efficient emitting materials. researchgate.net For OFETs, compounds containing the 2,1,3-benzothiadiazole unit have been synthesized and shown to possess favorable characteristics, such as a narrow HOMO-LUMO gap and broad solid-state absorption, leading to promising charge carrier mobilities. researchgate.net The versatility of benzothiazole allows for its incorporation into polymers, small molecules, and metal complexes designed for optoelectronic applications. researchgate.netpolyu.edu.hk

Table 1: Role of Benzothiazole Derivatives in Organic Electronics

| Device Type | Role of Benzothiazole Core | Key Properties |

|---|---|---|

| OLEDs | Forms part of photoluminescent compounds and emitting materials. researchgate.netresearchgate.net | Strong electron-withdrawing ability, enhances electronic properties. researchgate.netpolyu.edu.hk |

| Organic Transistors (OFETs) | Used as an acceptor unit in solution-processable compounds. researchgate.net | Narrows HOMO-LUMO gap, enables high charge carrier mobility. nih.govresearchgate.net |

The unique properties of nanoparticles are often determined by their size, shape, and surface functionalization. scispace.com Nanoparticles serve as the fundamental building blocks for a wide array of nanotechnology applications. scispace.comresearchgate.net Benzothiazole-based compounds are considered versatile fluorescent building blocks for designing advanced materials. mdpi.comresearchgate.net

The structure of 2-(Octyldisulfanyl)-1,3-benzothiazole, with its functional disulfide group, makes it a candidate for surface modification and stabilization of nanoparticles. scispace.com The disulfide moiety can anchor the molecule to metal surfaces, allowing for the creation of self-assembled monolayers or functionalized nanoparticles. This positions the compound as a potential building block for creating nanomaterials where the electronic and optical properties of the benzothiazole core can be imparted to the nanoparticle assembly.

Catalysis and Photocatalysis

The benzothiazole structure is not only useful in materials science but also in the field of catalysis, where it can function as a ligand or as a photosensitizing agent.

The benzothiazole ring contains both nitrogen and sulfur heteroatoms, which can act as coordination sites for metal ions. mdpi.commakhillpublications.co This property allows benzothiazole derivatives to serve as effective ligands in coordination chemistry. mdpi.combiointerfaceresearch.com The resulting metal complexes can function as catalysts in a variety of chemical reactions.

The coordination chemistry of benzothiazole with transition metals is leveraged to create efficient catalysts for organometallic catalysis, with applications ranging from organic synthesis to environmental remediation. uky.edu For example, ligands derived from benzothiazole have been used to synthesize cobalt (III) and ruthenium (III) complexes. biointerfaceresearch.com The ability of the benzothiazole scaffold to form stable complexes with various metals makes it a privileged structure in the design of new multitargeted-directed ligands and catalysts. uky.edunih.gov

Photosensitizers are molecules that absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. Benzothiazole derivatives have been investigated for their photosensitizing properties. researchgate.net Some derivatives exhibit two-photon absorption capabilities, allowing them to be activated by near-infrared (NIR) light, which has advantages such as greater penetration depth through reaction media. researchgate.net

Significantly, research into benzothiazole synthesis has revealed that a disulfide intermediate, formed in situ from 2-aminothiophenol (B119425), can act as a photosensitizer. nih.gov Mechanistic studies have shown that this disulfide species absorbs visible light and photosensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions. nih.gov These reactive oxygen species then act as the key oxidants in the reaction. nih.gov This finding directly implicates the disulfide functional group, such as the one present in this compound, as a potential photosensitizing unit for driving chemical transformations.

Table 2: Catalytic and Photocatalytic Applications of Benzothiazole Derivatives

| Application | Mechanism | Key Structural Feature |

|---|---|---|

| Homogeneous/Heterogeneous Catalysis | Acts as a ligand to form metal complexes. uky.edu | Nitrogen and sulfur atoms for metal coordination. mdpi.commakhillpublications.co |

| Photocatalysis/Photosensitization | Absorbs light and transfers energy to generate reactive species like singlet oxygen. researchgate.netnih.gov | Benzothiazole core and disulfide group. researchgate.netnih.gov |

Development of Chemical Sensors and Detection Systems

The unique electronic properties and structural versatility of the benzothiazole core, as exemplified in this compound, make it a valuable component in the creation of advanced chemical sensors. These sensors are designed to detect and quantify specific chemical species through various signaling mechanisms.

Design Principles for Luminescent Chemosensors

Luminescent chemosensors based on the benzothiazole scaffold are designed to exhibit changes in their fluorescence or phosphorescence properties upon interaction with a target analyte. The fundamental design principle involves integrating the benzothiazole unit, which can act as a fluorophore, with a specific receptor site for the analyte. The interaction between the analyte and the receptor modulates the electronic state of the fluorophore, leading to a detectable optical signal.

Key design strategies include:

Photoinduced Electron Transfer (PET): In many benzothiazole-based sensors, a receptor unit is linked to the benzothiazole fluorophore. In the absence of the target analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of the luminescence.

Intramolecular Charge Transfer (ICT): The benzothiazole moiety can act as an electron-accepting unit. When linked to an electron-donating group, an ICT state can be established upon photoexcitation. The binding of an analyte can alter the energy of this ICT state, causing a shift in the emission wavelength and intensity.

Excimer/Exciplex Formation: Two or more benzothiazole units can be incorporated into a sensor molecule. In the presence of a specific analyte, the conformation of the molecule can change, facilitating the formation of an excimer (excited dimer) or exciplex (excited state complex), which emits at a different wavelength compared to the monomer.

These principles allow for the rational design of highly sensitive and selective luminescent probes for various ions and molecules.

Colorimetric Detection Mechanisms

Colorimetric sensors provide a visual detection method, which is highly advantageous for rapid and on-site analysis. For benzothiazole-based compounds, colorimetric sensing is often achieved through analyte-induced changes in the electronic structure that affect the absorption of visible light.

The primary mechanism involves the interaction of the analyte with the sensor molecule, leading to a modification of the conjugated π-electron system. This can occur through:

Coordination with Metal Ions: The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions. This coordination can significantly alter the electronic distribution within the molecule, causing a distinct color change.

Reaction-Based Sensing: A chemical reaction between the analyte and the sensor molecule can lead to the formation of a new, colored species. For instance, the disulfide bond in this compound could potentially be cleaved by specific analytes, leading to a product with different absorption properties.

Research has demonstrated the utility of benzothiazole derivatives in the colorimetric detection of various analytes, including metal ions and anions.

Analytical Method Development for Environmental Monitoring

The development of analytical methods utilizing benzothiazole derivatives is crucial for monitoring environmental pollutants. These methods often leverage the sensing principles described above to achieve high sensitivity and selectivity.

A notable application is the development of a fluorescent probe for the detection of hypochlorite (B82951) (ClO⁻), a significant water disinfectant byproduct. A sensor molecule incorporating a benzothiazole moiety was designed to react specifically with hypochlorite. This reaction resulted in a significant fluorescence enhancement, allowing for the quantification of hypochlorite in water samples. The method demonstrated a low detection limit and high selectivity over other reactive oxygen species.

Similarly, methods for detecting metal ions in aqueous environments have been developed. A colorimetric and fluorescent sensor based on a benzothiazole-azo derivative was synthesized for the selective detection of Cu²⁺ and Hg²⁺ ions. The sensor exhibited a clear color change from yellow to red in the presence of these ions, enabling their visual detection. The corresponding changes in the UV-Vis absorption and fluorescence spectra allowed for their quantitative determination.

| Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) | Source |

| Hypochlorite (ClO⁻) | Fluorescent | Reaction-based fluorescence enhancement | 23 nM | |

| Copper (Cu²⁺) | Colorimetric & Fluorescent | Coordination-induced spectral shift | 0.48 µM (Colorimetric) | |

| Mercury (Hg²⁺) | Colorimetric & Fluorescent | Coordination-induced spectral shift | 0.52 µM (Colorimetric) |

Coordination Chemistry and Metal Complex Formation

The benzothiazole scaffold is a prominent structural motif in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as effective donor sites for metal ions. This allows for the formation of a wide variety of metal complexes with diverse applications.

Ligand Design and Synthesis Based on the Benzothiazole Scaffold

The design of ligands based on the benzothiazole scaffold is a fertile area of research. The versatility of the benzothiazole ring allows for synthetic modifications to tune the electronic and steric properties of the resulting ligands. This, in turn, influences the coordination behavior and the properties of the final metal complexes.

Common strategies in ligand design include:

Introduction of Additional Donor Groups: Functional groups containing oxygen, nitrogen, or sulfur atoms are often introduced at the 2-position of the benzothiazole ring to create multidentate ligands. These ligands can form more stable complexes with metal ions through the chelate effect.

Modification of the Benzene (B151609) Ring: Substitution on the benzene part of the benzothiazole scaffold can be used to modulate the ligand's solubility, electronic properties, and steric hindrance.

For example, ligands derived from 2-aminobenzothiazole (B30445) can be synthesized to incorporate imine or amide functionalities, which are excellent coordinating groups. The synthesis often involves condensation reactions between 2-aminobenzothiazole and various aldehydes or ketones.

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is fundamental to controlling the properties of the resulting complexes. For benzothiazole-based ligands, these studies often involve a combination of experimental and computational techniques.

Spectroscopic methods such as UV-Vis, fluorescence, and NMR spectroscopy are used to probe the binding process. Changes in the spectra upon addition of a metal ion can provide information about the stoichiometry of the complex, the binding constant, and the nature of the interaction.

For instance, the interaction of a benzothiazole-derived ligand with a metal ion can be monitored by titrating the ligand solution with the metal salt and recording the changes in the absorption or emission spectrum. The data can then be used to determine the association constant (Ka), which quantifies the strength of the metal-ligand interaction.

Future Research Directions and Unexplored Potential

Synergistic Integration of Experimental and Computational Methodologies

A powerful avenue for future research lies in the convergence of computational modeling and experimental validation. Computational techniques, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's characteristics before synthesis and testing. mdpi.com DFT studies on benzothiazole (B30560) derivatives have successfully predicted optimized geometries, electronic properties, and spectroscopic features. mdpi.com Such calculations can elucidate the frontier molecular orbitals (HOMO-LUMO), the energy gap of which is a crucial indicator of kinetic stability and chemical reactivity. mdpi.com For 2-(octyldisulfanyl)-1,3-benzothiazole, computational studies could model the conformational flexibility of the octyl chain, predict the electronic impact of the disulfide bridge on the benzothiazole ring, and calculate reactivity descriptors. mdpi.com

These theoretical predictions would guide experimental work by identifying the most promising derivatives for synthesis and application. researchgate.net For instance, molecular docking simulations could predict the binding affinity of the compound with specific enzymes or protein targets, a common practice in the rational design of new bioactive agents. researchgate.netmdpi.com Experimental synthesis, followed by spectroscopic characterization and biological or material testing, would then serve to validate and refine the computational models, creating a feedback loop that accelerates the discovery of new applications. nih.gov

Rational Design of Next-Generation Benzothiazole Derivatives with Tailored Functionalities

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry and materials science, meaning it is amenable to modification to achieve a wide range of functions. nih.govmdpi.com Future research should focus on the rational design of new derivatives starting from the this compound template to create molecules with precisely tailored properties.

Modifications could target three key areas:

The Alkyl Chain: Varying the length of the alkyl chain (e.g., from C4 to C18) could systematically tune the molecule's lipophilicity, influencing its solubility in different media, its performance as a plasticizer, or its interaction with biological membranes.

The Benzothiazole Ring: Introducing electron-donating or electron-withdrawing groups at specific positions on the benzene (B151609) ring could alter the electronic properties, impacting its UV absorption, antioxidant potential, or reactivity. nih.gov

The Disulfide Moiety: Replacing the octyl group with a functional handle, such as a group capable of polymerization (e.g., methacrylate) or a group for bioconjugation (e.g., a terminal alkyne for click chemistry), could create highly specialized molecules. rsc.orgmdpi.com

The goal is to develop a library of compounds with predictable and optimized characteristics for specific end uses. nih.govnih.gov

Table 1: Prospective Design of this compound Analogs

| Structural Modification | Target Functionality | Potential Application |

|---|---|---|

| Varying alkyl chain length (e.g., C4, C12, C18) | Tune lipophilicity and steric hindrance | Lubricant additives, polymer compatibilizers |

| Introducing hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups on the benzothiazole ring | Enhance antioxidant capacity, modify electronic properties | Multifunctional agents, photoprotective materials mdpi.com |

| Adding a terminal polymerizable group (e.g., acrylate) to the alkyl chain | Covalent integration into polymer networks | Self-healing polymers, functional coatings |

| Replacing the octyl group with a fluorinated alkyl chain | Increase thermal stability and oleophobicity | High-performance coatings, specialized lubricants |

| Introducing a second benzothiazole moiety | Enhance biological activity or material performance | Potent antimicrobial agents, advanced rubber accelerators |

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzothiazole derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. bohrium.com A significant future direction is the development of green and sustainable synthetic protocols for this compound and its analogs. Research in this area for related compounds has highlighted several promising strategies. bohrium.comairo.co.in

Future synthetic exploration should prioritize:

Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents. airo.co.inrsc.orgorgchemres.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. airo.co.in

Catalyst Innovation: Using recyclable heterogeneous catalysts or biocatalysts (e.g., enzymes) to improve efficiency and minimize waste. nih.gov

Atom Economy: Designing synthetic pathways, such as one-pot condensation reactions, that maximize the incorporation of starting materials into the final product. nih.gov

Photochemical Methods: Utilizing visible light as a clean energy source to drive reactions, potentially through the in-situ generation of a photosensitizing disulfide intermediate, which has been shown to be effective in benzothiazole synthesis. organic-chemistry.orgnih.gov

Table 2: Comparison of Potential Synthetic Methodologies for Benzothiazole Disulfides

| Method | Key Features | Sustainability Advantages |

|---|---|---|

| Conventional Synthesis | Often uses organic solvents (e.g., DMF), may require stoichiometric reagents. nih.gov | Established and well-understood reaction pathways. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. airo.co.in | Reduced energy consumption, higher throughput. |

| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source, mild reaction conditions. bohrium.comorganic-chemistry.org | Eliminates the need for high temperatures, uses a clean reagent (light). |

| Ultrasound-Promoted Reactions | Acoustic cavitation enhances mass transfer and reaction rates. organic-chemistry.org | Increased reaction speed, often performed at lower temperatures. |

| Synthesis in Aqueous Media | Water as the primary solvent. rsc.orgorgchemres.org | Eliminates hazardous organic solvents, simplifies product isolation. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic routes described above, a deeper mechanistic understanding is required. Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, enabling real-time monitoring of reactant consumption, product formation, and the appearance of transient intermediates. mdpi.com

Future research should apply techniques such as:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups in real-time. For the synthesis of this compound, they could monitor the disappearance of the S-H bond of a 2-mercaptobenzothiazole (B37678) precursor and the formation of the S-S disulfide bond. mdpi.com

In-situ NMR Spectroscopy: This technique can provide detailed structural information about all species in the reaction mixture, helping to identify intermediates and byproducts without the need for sampling and quenching.

The data gathered from these techniques would enable precise optimization of reaction parameters (temperature, time, catalyst loading), maximize yields, minimize byproduct formation, and provide definitive evidence for proposed reaction mechanisms. organic-chemistry.orgmdpi.com

Multicomponent Material Systems Incorporating the Chemical Compound

The trifunctional nature of this compound—with its benzothiazole head, disulfide linker, and alkyl tail—makes it an excellent candidate for incorporation as a functional additive in multicomponent materials. The benzothiazole moiety is known for applications in rubber vulcanization and as a corrosion inhibitor, while the disulfide bond is redox-responsive. nih.govnih.gov

Future research could explore its integration into:

Polymer Composites: The octyl chain could act as a compatibilizer or plasticizer in nonpolar polymer matrices like natural rubber or epoxies, while the benzothiazole group could serve as a vulcanization accelerator or provide antimicrobial properties. mdpi.com

Redox-Responsive Materials: The disulfide bond can be cleaved under reducing conditions. This property can be exploited to create "smart" materials. For example, incorporating the compound into a polymer network could yield a material that degrades or releases an active agent on demand when exposed to a specific chemical trigger. rsc.orgresearchgate.net

Smart Coatings: It could be formulated into coatings for metals. The benzothiazole part can inhibit corrosion, and if tethered to the coating via the disulfide bond, it could be released in response to a corrosive environment to provide active protection. nih.gov

Table 3: Potential Applications in Multicomponent Material Systems

| Material System | Role of this compound | Key Functional Groups | Potential Benefit |

|---|---|---|---|

| Rubber Composites | Vulcanization accelerator, plasticizer | Benzothiazole, Octyl chain | Improved mechanical properties, enhanced processability nih.govmdpi.com |

| Self-Healing Polymers | Reversible cross-linker | Disulfide bond (S-S) | Materials that can repair damage upon application of a stimulus (e.g., heat, reducing agent). |

| Antifouling Coatings | Controlled-release biocide | Disulfide bond, Benzothiazole | Coating that slowly releases the antimicrobial benzothiazole moiety to prevent biofouling on marine surfaces. |

| Functional Lubricants | Extreme pressure and anti-wear additive | Benzothiazole, Disulfide | Enhanced lubricant performance under high load conditions by forming a protective film on metal surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.